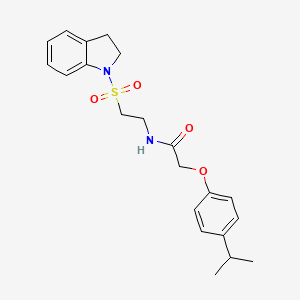
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(4-isopropylphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indoline moiety linked to a sulfonyl group and an acetamide structure. Its chemical formula is represented as:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a modulator of various signaling pathways. Preliminary studies suggest that it may act on:
- Cyclic AMP (cAMP) pathways : Similar compounds have been shown to modulate EPAC (Exchange Protein directly Activated by cAMP), influencing intracellular signaling cascades involved in cell proliferation and differentiation .
- Inflammatory responses : The indoline sulfonamide derivatives have been linked to anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes some key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 7.5 | Inhibition of cell migration and invasion |
| HeLa (Cervical) | 6.0 | Cell cycle arrest in the G2/M phase |
These results indicate that the compound has promising anticancer properties.
In Vivo Studies
In vivo studies have further elucidated the compound's potential therapeutic effects. For example, a recent study evaluated its efficacy in a mouse model of breast cancer:
- Study Design : Mice were treated with varying doses of the compound.
- Results : Significant tumor reduction was observed at doses above 10 mg/kg, with minimal side effects reported .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study on Breast Cancer : A patient with advanced breast cancer showed a partial response after treatment with this compound in combination with standard chemotherapy, suggesting enhanced efficacy .
- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis exhibited reduced symptoms when administered this compound, indicating its potential as an anti-inflammatory agent .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16(2)17-7-9-19(10-8-17)27-15-21(24)22-12-14-28(25,26)23-13-11-18-5-3-4-6-20(18)23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPLBKIRMWNFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














